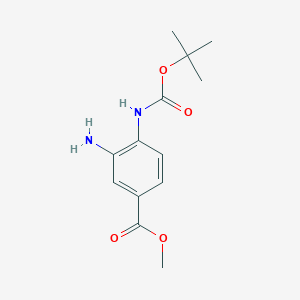

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDQSJQQRFYYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595206 | |

| Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327046-67-3 | |

| Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 327046-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a key bifunctional building block in modern medicinal chemistry and drug development. The document elucidates the strategic principles behind the synthesis, focusing on the critical aspect of chemoselective N-protection of a diamine precursor. We present a detailed, field-proven experimental protocol, complete with mechanistic rationale, characterization data, and safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically grounded approach to preparing this versatile intermediate.

Introduction and Strategic Significance

This compound is a valuable synthetic intermediate characterized by two key features: a nucleophilic aniline at the 3-position and a carbamate-protected aniline at the 4-position. This orthogonal arrangement allows for selective functionalization, making it a powerful precursor for the synthesis of complex heterocyclic scaffolds, such as benzimidazoles and other fused ring systems prevalent in pharmacologically active molecules. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of conditions but can be cleanly removed under mild acidic conditions, a cornerstone of modern protecting group strategy in multi-step synthesis.[1] The strategic importance of this molecule lies in its ability to serve as a linchpin, enabling the controlled, stepwise construction of intricate molecular architectures.

The Core Synthetic Challenge: Chemoselectivity

The synthesis commences with the commercially available starting material, Methyl 3,4-diaminobenzoate.[2][3] The primary scientific challenge is to achieve selective mono-protection of the two amino groups.

Mechanistic Rationale for Selectivity

The differential reactivity of the two amino groups in Methyl 3,4-diaminobenzoate is the key to a successful synthesis. The outcome is governed by the electronic influence of the methyl ester group at the 1-position.

-

C4-Amino Group (para-position): This amino group is para to the ester substituent. Its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing its electron density and nucleophilicity.

-

C3-Amino Group (meta-position): This amino group is meta to the ester. The electron-withdrawing inductive effect (-I) of the ester group deactivates this position, reducing the nucleophilicity of the C3-amine. Resonance effects from the ester do not extend to the meta position.

Consequently, the C4-amino group is significantly more nucleophilic and will preferentially react with an electrophilic protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O). By carefully controlling the stoichiometry and reaction conditions, one can achieve high selectivity for the desired N-Boc protection at the C4 position.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, incorporating in-process controls and culminating in rigorous purification and characterization to ensure the final product's identity and purity.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Equivalents | Amount | CAS No. |

| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 | 1.0 | 5.00 g | 36692-49-6 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.0 | 6.57 g | 24424-99-5 |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | 100 mL | 109-99-9 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | 110-54-3 |

| Saturated aq. NaHCO₃ | - | - | - | As needed | - |

| Brine (Saturated aq. NaCl) | - | - | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,4-diaminobenzoate (5.00 g, 30.1 mmol).

-

Dissolution: Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask. Stir at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Reagent Addition: Dissolve Di-tert-butyl dicarbonate (6.57 g, 30.1 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cooled diamine solution over 30 minutes using a pressure-equalizing dropping funnel. A slow addition rate is crucial to maintain selectivity and minimize the formation of the di-protected byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The product should have an Rf value between that of the starting material and the di-protected byproduct.

-

Quenching and Extraction: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the resulting residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.

-

Aqueous Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL). The bicarbonate wash removes any unreacted Boc₂O and its byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a light brown solid or oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 40% Ethyl Acetate in Hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a white to off-white solid.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Characterization and Validation

To confirm the structure and purity of the synthesized this compound, the following analytical data are expected.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ≈ 7.5-7.7 (m, 2H, Ar-H)

-

δ ≈ 6.8-7.0 (m, 1H, Ar-H)

-

δ ≈ 3.85 (s, 3H, -OCH₃)

-

δ ≈ 1.52 (s, 9H, -C(CH₃)₃)

-

NH and NH₂ protons will appear as broad singlets, which can be exchangeable with D₂O.

-

-

IR (ATR, cm⁻¹):

-

3470-3350 (N-H stretching, two bands for primary amine)

-

~3300 (N-H stretching, carbamate)

-

~1710 (C=O stretching, ester)

-

~1690 (C=O stretching, carbamate)

-

-

Mass Spectrometry (ESI+):

-

Calculated for C₁₃H₁₈N₂O₄ [M+H]⁺: 267.13

-

Expected m/z: 267.1

-

Reaction Scheme Visualization

Sources

An In-depth Technical Guide to Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate and Its Isomers: Properties and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate and its closely related isomers. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its isomers, primarily Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate and Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, to provide a robust understanding of this class of compounds. These molecules are valuable building blocks in medicinal chemistry and drug discovery, often utilized in the synthesis of complex heterocyclic scaffolds.[1][2]

Physicochemical Properties

The properties of these isomers are largely dictated by the presence of the aromatic ring, the amino groups, the methyl ester, and the bulky tert-butoxycarbonyl (Boc) protecting group. The exact positioning of these functional groups influences properties such as melting point, solubility, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [3][4] |

| Molecular Weight | 266.29 g/mol | [3][4] |

| CAS Number | 1298108-48-1 (for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate) | [3][5] |

| 849792-91-2 (for Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate) | [4] | |

| Appearance | Expected to be a solid, ranging from white to light brown. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | [6] |

| Storage | Store in a cool, dry place, protected from light. Recommended storage at 2-8°C. | [7] |

Synthesis and Purification

A general and reliable method for the synthesis of Boc-protected aminobenzoates involves a two-step process: Boc protection of an aminobenzoic acid followed by esterification. The following is a detailed protocol adapted from the synthesis of a related compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.[8][9]

The selective protection of one amino group in 3,4-diaminobenzoic acid is the critical first step. The less hindered amino group is typically more reactive.

Methodology:

-

Dissolve 10 mmol of 3,4-diaminobenzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to scavenge the acid formed during the reaction.

-

Cool the solution in an ice bath and slowly add a stoichiometric equivalent (e.g., 10 mmol) of di-tert-butyl dicarbonate (Boc)₂O, dissolved in THF. The slow addition is crucial to favor mono-protection.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of 3-4, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The carboxylic acid is then converted to its methyl ester. A common method involves the use of thionyl chloride in methanol.

Methodology:

-

Suspend the dried Boc-protected amino acid (from Part A) in anhydrous methanol.

-

Cool the suspension in an ice bath and add thionyl chloride dropwise. This reaction is exothermic and generates HCl in situ, which catalyzes the esterification.[10]

-

After the addition is complete, allow the mixture to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC).[10]

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8][9]

Caption: Synthetic workflow for this compound.

Spectral Analysis (Predicted)

-

¹H NMR:

-

Aromatic Protons: Several signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns dependent on the substitution pattern.

-

Boc Group: A characteristic singlet at around δ 1.5 ppm, integrating to 9 protons.

-

Methyl Ester: A singlet at around δ 3.8-3.9 ppm, integrating to 3 protons.

-

Amine Protons: Broad singlets for the NH₂ and NH-Boc protons, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Signals for the ester and carbamate carbonyls in the range of δ 150-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Boc Group: Signals for the quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm.

-

Methyl Ester: A signal around δ 52 ppm.

-

-

IR Spectroscopy:

-

N-H Stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the amine groups.

-

C=O Stretching: Strong absorption bands around 1680-1730 cm⁻¹ for the ester and carbamate carbonyl groups.

-

C-O Stretching: Bands in the region of 1150-1250 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (266.29 m/z).

-

Fragmentation: Characteristic loss of the tert-butyl group (-57) and the Boc group (-100).

-

Applications in Research and Development

Substituted diaminobenzoates are crucial intermediates in the synthesis of various heterocyclic compounds with potential biological activity.[1][2][19][20] The presence of two distinct amino groups (one free and one protected) and an ester functionality allows for sequential and site-selective modifications.

A primary application is in the synthesis of substituted benzimidazoles, a privileged scaffold in drug discovery.

-

Deprotection: The Boc group of this compound is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free diamine.

-

Cyclization: The resulting methyl 3,4-diaminobenzoate is then reacted with a carboxylic acid or an aldehyde in the presence of a condensing agent or under oxidative conditions to form the benzimidazole ring.

-

Further Modification: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.

Caption: Logical workflow for the synthesis of a benzimidazole derivative.

Safety and Handling

Based on safety data sheets for structurally similar compounds, the following precautions should be observed.[7][21][22][23]

-

Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[24]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[21] Use in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[22]

References

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7), x230825. [Link]

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 637–640. [Link]

-

Angene Chemical. (2024). Methyl 3-amino-4-(trifluoromethoxy)benzoate Safety Data Sheet. [Link]

-

Krajnc, A., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(23), 4236. [Link]

-

Thermo Fisher Scientific. (2022). Methyl 4-aminobenzoate Safety Data Sheet. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. [Link]

-

MySkinRecipes. (n.d.). Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate. [Link]

-

ResearchGate. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. [Link]

-

Advion Interchim Scientific. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. [Link]

-

Głowacka, I. E., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][7][8]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 899. [Link]

-

MDPI. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][8]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. [Link]

-

Longdom Publishing. (n.d.). Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promising Antimicrobial Agents. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. [Link]

-

NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. [Link]

Sources

- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. advion.com [advion.com]

- 3. Buy Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (EVT-1748203) | 1298108-48-1 [evitachem.com]

- 4. Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate [myskinrecipes.com]

- 5. 1298108-48-1|Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate|BLD Pharm [bldpharm.com]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum [chemicalbook.com]

- 12. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]

- 13. Methyl 3-amino-4-methylbenzoate(18595-18-1) 13C NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

- 18. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]

- 19. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Chemical Structure of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a key intermediate in medicinal chemistry and drug development, valued for its specific arrangement of functional groups that allow for further molecular elaboration. The unambiguous confirmation of its chemical structure is a critical prerequisite for its use in synthesis, ensuring the integrity of downstream products and the reliability of biological data. This guide provides an in-depth, multi-faceted strategy for the structural elucidation and purity assessment of this compound, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). As a self-validating system, this integrated workflow ensures the highest degree of confidence in the material's identity and quality.

Introduction and Strategic Overview

The subject of our analysis, this compound, possesses a unique constellation of functional groups: a primary aromatic amine, a Boc-protected secondary amine, and a methyl ester on a benzene ring. This specific substitution pattern makes it a valuable building block. However, the presence of multiple reactive sites and the possibility of isomeric impurities necessitate a rigorous and orthogonal analytical approach.

This guide is structured not as a rigid protocol, but as a logical workflow. We will begin by examining the molecule's overall composition and connectivity using mass spectrometry and NMR, proceed to confirm its functional groups with infrared spectroscopy, and finally, assess its purity using chromatography. The causality behind each experimental choice is explained to provide a framework for adapting these principles to related molecules.

Molecular and Synthesis Context

A foundational understanding of the molecule's origin provides insight into potential impurities. A common synthetic route involves the protection of one amino group in 3,4-diaminobenzoic acid, followed by esterification. This process could lead to isomeric byproducts or residual starting materials.

Molecular Formula: C₁₃H₁₈N₂O₄

Molecular Weight (Monoisotopic): 266.1267 g/mol

Chemical Structure:

Caption: Structure of this compound.

Integrated Analytical Workflow

The confirmation of the target structure is a process of accumulating corroborating evidence from orthogonal techniques. No single method is sufficient. The workflow presented below ensures that compositional, structural, functional, and purity data are all acquired and cross-verified.

Caption: Integrated workflow for structural elucidation and quality control.

Mass Spectrometry: The First Gate Check

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the elemental composition. This is the first and most critical test to confirm that the synthesized molecule has the correct atomic makeup. Electron Impact (EI) is a common technique for such molecules.

Rationale: ESI in positive ion mode is chosen for its soft ionization, which increases the probability of observing the intact molecular ion, typically as the protonated species [M+H]⁺.

Expected Data

| Ion Species | Calculated m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 267.1345 | Protonated molecular ion |

| [M+Na]⁺ | 289.1164 | Sodium adduct |

| [M-55]⁺ | 212.0770 | Loss of isobutylene (C₄H₈) from Boc group |

| [M-99]⁺ | 168.0820 | Loss of tert-butoxycarbonyl group (Boc radical) |

Fragmentation Insight: The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns.[1] The most prominent fragmentation is the loss of isobutylene (56 Da), though loss of a t-butyl group (57 Da) or the entire Boc group (101 Da) can also occur.[2] The presence of these fragments provides strong evidence for the Boc moiety.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in an appropriate solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-MS system.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 100-150 °C

-

Scan Range: m/z 50-500

-

-

Data Analysis: Identify the m/z of the molecular ion and key fragments. Compare the observed exact mass with the calculated value to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Rationale: This technique will confirm the presence of the N-H bonds of both the primary amine and the Boc-protected amine, the C=O bonds of the ester and the carbamate, and the C-O and aromatic C-H bonds.

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂)[3][4] |

| ~3300 | N-H Stretch | Secondary Amine (Boc N-H)[4] |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2960 | C-H Stretch | tert-Butyl Group |

| ~1720 | C=O Stretch | Methyl Ester[5] |

| ~1690 | C=O Stretch | Carbamate (Boc group)[6][7] |

| 1620-1580 | N-H Bend | Primary Amine[4] |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine[3][4] |

| 1250-1150 | C-O Stretch | Ester & Carbamate |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Collect the sample spectrum.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks. Correlate the observed peaks with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Rationale: The combination of ¹H and ¹³C NMR will allow for the unambiguous assignment of every proton and carbon in the molecule, confirming the substitution pattern on the aromatic ring and the integrity of the ester and Boc groups.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | s | 1H | Boc N-H | Amide protons are often broad singlets. |

| ~7.6 | d | 1H | Ar-H | Ortho to ester, deshielded. |

| ~7.4 | s | 1H | Ar-H | Between two amino groups. |

| ~6.8 | d | 1H | Ar-H | Ortho to primary amine, shielded. |

| ~4.2 | br s | 2H | -NH₂ | Primary amine protons, often broad. |

| 3.88 | s | 3H | -OCH₃ | Typical for methyl esters.[8] |

| 1.51 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the Boc group. |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | Ester C=O | Carbonyl carbon of the ester.[8] |

| ~153 | Carbamate C=O | Carbonyl carbon of the Boc group. |

| ~140-145 | Ar-C | Aromatic carbon attached to -NH₂. |

| ~130-135 | Ar-C | Aromatic carbon attached to -NH(Boc). |

| ~120-130 | Ar-CH | Aromatic methine carbons. |

| ~115-120 | Ar-C | Aromatic carbon attached to the ester. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~52 | -OCH₃ | Methyl carbon of the ester.[8][9] |

| ~28 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended): Acquire 2D NMR spectra like COSY (H-H correlation) and HSQC (C-H correlation) to definitively link protons to their attached carbons and confirm neighborhood relationships.

-

-

Data Analysis: Process the spectra (phasing, baseline correction, integration). Assign all peaks based on chemical shift, multiplicity, and integration, comparing them to the expected values.

High-Performance Liquid Chromatography (HPLC): The Purity Verdict

While spectroscopy confirms the structure, chromatography quantifies the purity. HPLC separates the target compound from any impurities, such as starting materials, by-products, or degradation products.[10]

Rationale: A reversed-phase HPLC method is ideal for this molecule. The nonpolar stationary phase will retain the compound, while a polar mobile phase will elute it.[11] The UV detector is suitable as the aromatic ring provides strong chromophores.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation and Materials:

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Solution: Prepare a ~0.5 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or DAD scan from 200-400 nm.

-

Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of components with different polarities.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion: A Self-Validating System

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques. Mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of all key functional groups. NMR spectroscopy provides the definitive atom-by-atom connectivity map. Finally, HPLC delivers the quantitative measure of purity. When the data from each of these experiments align with theoretical predictions, the structure is confirmed with the highest degree of scientific confidence, establishing a self-validating system essential for advancing drug discovery and development programs.

References

- Scharlau. (n.d.). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid.

- Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central.

- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum.

- PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.

- (n.d.). IR: amines.

- The Royal Society of Chemistry. (2014). 4.

- Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (n.d.).

- BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.

- Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.

- PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778.

- PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.

- ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium....

- IUCr Journals. (2025, June 17). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

- Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

- ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?.

- NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- EvitaChem. (n.d.). Buy Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (EVT-1748203).

- ResearchGate. (2025, June 9). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.).

- NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook.

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum.

- ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl....

Sources

- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

Spectroscopic Profile of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate: A Technical Guide

Molecular Structure and Its Spectroscopic Implications

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a substituted aromatic compound with key functional groups that each contribute distinct signals in various spectroscopic analyses. The presence of a methyl ester, a primary amine, a carbamate (Boc-protecting group), and a 1,2,4-trisubstituted benzene ring dictates the expected spectral features. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit several key resonances.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.50 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| ~3.85 | Singlet | 3H | -COOCH₃ | The three protons of the methyl ester are in a distinct chemical environment and appear as a singlet. |

| ~4.20 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are typically broad due to quadrupole broadening and exchange. Their chemical shift can vary with concentration and solvent. |

| ~6.80 | Doublet | 1H | Ar-H | Aromatic proton ortho to the amino group. |

| ~7.30 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to the amino group and ortho to the ester. |

| ~7.50 | Doublet | 1H | Ar-H | Aromatic proton ortho to the ester group. |

| ~8.00 | Singlet | 1H | -NH- (Boc) | The carbamate proton is typically a singlet and its chemical shift can be influenced by hydrogen bonding. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds due to its excellent dissolving power and minimal interference in the proton NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.5 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~52.0 | -COOCH₃ | The carbon of the methyl ester group. |

| ~80.5 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~115-135 | Aromatic C-H & C-N | Carbons of the benzene ring. The specific shifts are influenced by the electronic effects of the substituents. |

| ~140-150 | Aromatic C-N & C-C=O | Quaternary aromatic carbons attached to the nitrogen and carbonyl groups. |

| ~153.0 | -NH-C=O (Boc) | The carbonyl carbon of the carbamate group. |

| ~167.0 | -COOCH₃ | The carbonyl carbon of the methyl ester group. |

Expert Insight: The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino and Boc-amino groups and the electron-withdrawing nature of the methyl ester group. This leads to a predictable pattern of shielding and deshielding for the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching (Amine and Carbamate) |

| 2980-2850 | C-H | Stretching (Aliphatic) |

| 1720-1700 | C=O | Stretching (Ester) |

| 1700-1680 | C=O | Stretching (Carbamate) |

| 1620-1580 | C=C | Stretching (Aromatic) |

| 1250-1000 | C-O | Stretching (Ester and Carbamate) |

Self-Validation: The presence of two distinct carbonyl peaks would be a key validation point in an experimental spectrum, confirming the existence of both the ester and carbamate functionalities. The characteristic N-H stretches would further corroborate the presence of the amine and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data:

| m/z | Fragment |

| 280 | [M]⁺ (Molecular Ion) |

| 224 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 180 | [M - Boc]⁺ |

| 151 | [M - Boc - COOCH₃]⁺ |

Authoritative Grounding: The fragmentation pattern, particularly the characteristic loss of isobutylene (56 Da) from the Boc-protecting group, is a well-documented fragmentation pathway for Boc-protected amines.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans). For ¹³C NMR, use a proton-decoupled sequence (e.g., 100 MHz, 1024 scans).

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

IR Spectroscopy Protocol (ATR):

-

Instrument Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer to obtain the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Correlation Workflow

An In-depth Technical Guide to Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, a crucial building block in modern medicinal chemistry. While the specific request for "Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate" did not yield a readily available CAS number for a well-documented compound, this document focuses on a closely related and highly valuable isomer, Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, which sees significant use in the synthesis of complex pharmaceutical agents.

Compound Identification and Properties

CAS Number: 849792-91-2[1]

Molecular Formula: C₁₃H₁₈N₂O₄[1]

Molecular Weight: 266.29 g/mol [1]

This compound features a benzoate core with two key functional groups: a primary amine at the 2-position and a Boc-protected amine at the 4-position. This differential protection is instrumental in regioselective synthesis, allowing for sequential chemical modifications at either amino group.

| Property | Value | Source |

| CAS Number | 849792-91-2 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | Typically a solid | |

| Storage | Room temperature | [1] |

Synthesis and Purification

The synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A general synthetic approach is outlined below.

Conceptual Synthesis Workflow

Sources

Strategic Selection of a Starting Material for the Synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

An In-depth Technical Guide

Introduction

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structure, featuring a differentially protected vicinal diamine on a benzoate scaffold, makes it an essential precursor for the synthesis of complex heterocyclic systems. Notably, it serves as a key intermediate in the construction of various kinase inhibitors and other targeted therapeutic agents. The strategic choice of a starting material is paramount, directly influencing the efficiency, cost-effectiveness, scalability, and regiochemical purity of the final product. This guide provides a comprehensive analysis of potential synthetic starting points, culminating in a recommended, field-proven protocol for researchers and drug development professionals.

Retrosynthetic Analysis

A logical deconstruction of the target molecule is the first step in identifying viable starting materials. The retrosynthetic analysis of this compound reveals several key bond disconnections and functional group interconversions that point toward common, commercially available precursors.

The primary disconnection targets the robust tert-butoxycarbonyl (Boc) protecting group, a standard acid-labile amine protecting group.[1][2] This leads to the direct precursor, Methyl 3,4-diaminobenzoate. Further disconnection of the ester and amino functionalities reveals even simpler precursors. The synthesis can be approached from two primary strategic directions:

-

Direct Functionalization: Starting with a pre-formed diaminobenzoate core and achieving selective protection.

-

Functional Group Interconversion: Starting with a precursor containing latent amino functionality, such as a nitro group, which allows for controlled, sequential introduction and protection of the amino groups.

The following diagram illustrates these logical pathways.

Caption: Retrosynthetic analysis of the target molecule.

Evaluation of Potential Starting Materials

The choice of starting material is a critical decision point. While multiple routes are chemically feasible, they differ significantly in practicality. The primary candidates identified through retrosynthesis are 3,4-Diaminobenzoic acid and 4-Amino-3-nitrobenzoic acid .

Candidate 1: 3,4-Diaminobenzoic Acid

Starting with Methyl 3,4-diaminobenzoate (which can be easily prepared from the corresponding acid) seems to be the most direct route.[3] However, this pathway presents a significant regioselectivity challenge. The two amino groups at the 3- and 4-positions have similar nucleophilicity, making the selective mono-protection with Boc-anhydride difficult. This often leads to a mixture of the desired 4-N-Boc product, the undesired 3-N-Boc isomer, and the di-protected product, necessitating a complex chromatographic separation that is undesirable for large-scale synthesis.[4][5]

Candidate 2: 4-Amino-3-nitrobenzoic Acid

This commercially available compound is an ideal precursor.[6][7] The synthetic strategy involves three key, high-yielding steps:

-

Esterification: The carboxylic acid is converted to the methyl ester.

-

Boc Protection: The existing 4-amino group is protected with Boc-anhydride. This step is highly selective as there is only one amino group present.

-

Nitro Reduction: The 3-nitro group is reduced to the corresponding amine to yield the final product.

This route offers unambiguous control over the regiochemistry of the Boc protection, a decisive advantage over Pathway 1.

Data-Driven Comparison

| Feature | Pathway 1 (from 3,4-Diaminobenzoic Acid) | Pathway 2 (from 4-Amino-3-nitrobenzoic Acid) | Rationale & Justification |

| Starting Material | 3,4-Diaminobenzoic Acid | 4-Amino-3-nitrobenzoic Acid | Both are commercially available, but the nitro-substituted compound offers superior synthetic control.[6][7][8] |

| Number of Steps | 3 (Esterification, Protection, Purification) | 3 (Esterification, Protection, Reduction) | The number of steps is identical. |

| Regioselectivity | Poor. Leads to isomeric mixtures. | Excellent. Unambiguous protection of the 4-amino group. | This is the most critical factor. The nitro-group strategy avoids the formation of hard-to-separate isomers. |

| Purification | Difficult chromatographic separation required. | Straightforward purification of intermediates. | Simpler purification reduces solvent waste and improves process efficiency and scalability. |

| Overall Yield | Moderate to Low (due to purification losses). | High and reproducible. | High yields are consistently reported for the nitro-reduction pathway in literature.[9] |

Based on this analysis, 4-Amino-3-nitrobenzoic acid is the superior starting material.

Recommended Synthetic Route & Detailed Protocol

The recommended pathway begins with the esterification of 4-Amino-3-nitrobenzoic acid, followed by N-Boc protection and subsequent reduction of the nitro group.

Caption: Recommended workflow for the synthesis.

Experimental Protocol

Materials:

-

4-Amino-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or other suitable base

-

Tetrahydrofuran (THF), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Methyl 4-amino-3-nitrobenzoate

-

Causality: This step converts the carboxylic acid to a methyl ester, which is the form required in the final target molecule. Thionyl chloride in methanol is a classic and highly effective method for this transformation, proceeding through an acyl chloride intermediate which is then esterified in situ.[9]

-

Procedure:

-

Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. The addition is exothermic.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-16 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is carefully neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which is often a yellow solid of sufficient purity for the next step.[9]

-

Step 2: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

-

Causality: This step selectively protects the sole amino group. The Boc group is stable to the conditions of the subsequent nitro reduction but can be removed later under acidic conditions if required.[1]

-

Procedure:

-

Dissolve Methyl 4-amino-3-nitrobenzoate (1.0 eq) in an anhydrous solvent such as THF or dichloromethane.

-

Add a suitable base, such as triethylamine (1.2 eq), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-Boc protected intermediate, typically as a solid.

-

Step 3: Synthesis of this compound

-

Causality: This is the final transformation where the nitro group is reduced to the desired 3-amino group. Catalytic hydrogenation with palladium on carbon is a clean, efficient, and high-yielding method that is compatible with both the ester and the Boc-protecting group.[10]

-

Procedure:

-

Dissolve Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and THF.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol % by weight).

-

Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Rinse the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound, typically as an off-white or light brown solid.

-

Conclusion

For the synthesis of this compound, a judicious selection of the starting material is critical for ensuring a successful outcome. While starting from a diaminobenzoate precursor is conceivable, it is fraught with challenges of regioselectivity. A comprehensive analysis strongly supports the use of 4-Amino-3-nitrobenzoic acid as the optimal starting material. The synthetic pathway involving esterification, selective N-Boc protection, and subsequent nitro group reduction provides an unambiguous, scalable, and high-yielding route to the target molecule. This strategic approach minimizes complex purification steps and maximizes process efficiency, making it the recommended method for both academic research and industrial drug development applications.

References

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(6). [Link]

-

A-Z Chemistry. (2025). 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Retrieved January 22, 2026, from [Link]

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData. [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

ResearchGate. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 22, 2026, from [Link]

-

Chou, C. Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7299. [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

-

Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). [Link]

-

Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-65. [Link]

-

ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved January 22, 2026, from [Link]

-

Deadman, B. J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2276–2281. [Link]

-

Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3,4-diaminobenzoate | 36692-49-6 [amp.chemicalbook.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6 [amp.chemicalbook.com]

- 8. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 4-Amino-3-nitrobenzoic acid [benchchem.com]

- 10. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Abstract

This technical guide provides an in-depth analysis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a key intermediate in modern organic and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and established synthetic and purification protocols. Emphasis is placed on the strategic importance of its bifunctional nature, which is leveraged in the synthesis of complex pharmaceutical agents. Detailed experimental procedures, safety protocols, and applications are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource for utilizing this versatile building block.

Chemical Identity and Nomenclature

The compound of interest, this compound, is a difunctionalized benzene derivative. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine at the C4 position, allowing for selective reactions at the C3 amine or the methyl ester. This strategic protection is fundamental to its utility in multi-step syntheses.

The preferred IUPAC Name for this compound is Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate .

Structural Representation:

(Caption: Molecular structure of this compound)

Physicochemical & Spectroscopic Data

Accurate characterization is paramount for validating the synthesis and purity of the title compound. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 1298108-48-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | Typically a white to off-white solid/powder. | [1][3] |

| Melting Point | Approx. 154-156 °C | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. | [1] |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids, which cause deprotection of the Boc group. | [1] |

Spectroscopic Data: While specific spectra for this exact isomer are not broadly published, characterization would rely on standard techniques. The expected ¹H NMR signals would include distinct aromatic protons, a singlet for the methyl ester, a singlet for the Boc group's tert-butyl protons, and signals for the two amine protons.

Synthesis and Purification

The synthesis of this compound is a multi-step process that hinges on regioselective functionalization and the strategic use of protecting groups. A common and logical pathway begins with a commercially available precursor, such as methyl 4-amino-3-nitrobenzoate.

Causality in Synthesis: The synthetic sequence is critical. The less reactive amine (at C4) is protected first. Subsequently, the nitro group at the electron-deficient C3 position is reduced to an amine. This order prevents undesired side reactions and ensures the correct isomer is formed.

Sources

An In-Depth Technical Guide to Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

This guide provides a comprehensive overview of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a key intermediate in modern organic synthesis and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust protocols to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a substituted aromatic compound of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a protected amine, makes it a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The strategic placement of the amino and Boc-protected amino groups on the benzoate scaffold allows for regioselective reactions, a critical aspect in the efficient construction of drug candidates.

The tert-butoxycarbonyl (Boc) protecting group is instrumental in its utility. This acid-labile protecting group allows for the selective unmasking of the 4-amino group under mild conditions, enabling subsequent derivatization without affecting the less reactive 3-amino group. This differential reactivity is a cornerstone of its application in multi-step synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C13H18N2O4 | |

| Molecular Weight | 266.29 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 148-152 °C | |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Insoluble in water. | N/A |

| CAS Number | 478504-63-5 |

These properties dictate the choice of solvents for reactions and purification, as well as the appropriate handling and storage conditions to maintain the compound's stability and integrity.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Boc Protection of Methyl 4-amino-3-nitrobenzoate

-

Rationale: The more nucleophilic 4-amino group is selectively protected with the Boc group to prevent its participation in the subsequent reduction step.

-

Procedure:

-

Dissolve Methyl 4-amino-3-nitrobenzoate (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et3N) (1.2 eq) and di-tert-butyl dicarbonate (Boc2O) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to an amino group using catalytic hydrogenation. This method is highly efficient and provides a clean product.

-

Procedure:

-

Dissolve the product from Step 1 in methanol (MeOH).

-

Add Palladium on carbon (10% Pd/C, 0.1 eq).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification Protocol

-

Rationale: Recrystallization is a robust method for purifying the final product to obtain a high-purity crystalline solid suitable for subsequent synthetic steps.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Quality control workflow for synthesized this compound.

Spectroscopic and Chromatographic Analysis

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides information on the proton environment in the molecule, confirming the presence of the aromatic protons, the methyl ester, and the Boc group. The chemical shifts and coupling constants are characteristic of the compound's structure.

-

¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, which should correspond to the calculated value of 266.29 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A high-purity sample will show a single major peak.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to selectively functionalize the two amino groups.

One notable application is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), which are used in the treatment of certain cancers. The 3-amino group can be used to construct a pyrazolopyrimidine core, a common scaffold in kinase inhibitors, while the 4-amino group can be deprotected and acylated to introduce side chains that enhance potency and selectivity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

This compound. PubChem. [Link]

A Technical Guide to the Solubility of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with physicochemical analysis of the molecule's functional groups to predict its behavior across a range of common organic solvents. Furthermore, it provides a robust, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers and drug development professionals to make informed decisions in process development, formulation, and purification.

Introduction: Understanding the Molecule and Its Solubility Imperative

This compound (Figure 1) is a substituted aromatic compound incorporating three key functional groups: a methyl ester, a primary aromatic amine, and a Boc-protected secondary aromatic amine. The interplay of these groups dictates the molecule's overall polarity, hydrogen bonding capacity, and ultimately, its solubility profile.

-

Methyl Ester Group (-COOCH₃): Contributes polarity and can act as a hydrogen bond acceptor.

-

Primary Aromatic Amine (-NH₂): A polar group capable of both donating and accepting hydrogen bonds. Its basicity is reduced by the electron-withdrawing nature of the adjacent ester group.

-

Boc-Protected Amine (-NHBoc): The bulky tert-butoxycarbonyl (Boc) group significantly increases steric hindrance and lipophilicity. While the carbamate group has a polar character and a hydrogen bond donor (N-H), the large alkyl portion diminishes overall polarity compared to an unprotected amine.

The solubility of this intermediate is a critical parameter in drug development.[1][2] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially causing unpredictable outcomes and increased costs.[1][2] A thorough understanding of its solubility in various organic solvents is therefore essential for efficient and reliable process scale-up.

Physicochemical Properties and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the functional groups present, this compound can be classified as a moderately polar molecule. The presence of N-H and C=O bonds allows for hydrogen bonding, which will be a significant factor in its interaction with protic solvents.[4]

Predictive Solubility Analysis

To guide solvent selection, we can predict the solubility based on the polarity and hydrogen bonding capabilities of common laboratory solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the multiple hydrogen bonding sites on the target molecule, good solubility is anticipated in simple alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar and can accept hydrogen bonds but do not donate them. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are expected to be very effective at solvating the molecule. Tetrahydrofuran (THF) and Ethyl Acetate, being less polar, are predicted to be moderate solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot participate in hydrogen bonding. The overall polarity of the target molecule suggests that it will have low solubility in such nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane (DCM) has moderate polarity and can act as a weak hydrogen bond acceptor. It is often effective at dissolving a wide range of organic compounds and is predicted to be a suitable solvent.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound. These predictions are qualitative and should be confirmed by experimental determination as described in Section 3.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding (donor & acceptor) |

| Ethanol | High | Strong hydrogen bonding (donor & acceptor) | |

| Isopropanol | Moderate | Increased alkyl character reduces polarity | |

| Polar Aprotic | DMSO | Very High | Strong hydrogen bond acceptor, high polarity |

| DMF | Very High | Strong hydrogen bond acceptor, high polarity | |

| Acetonitrile | Moderate to High | Good polarity, moderate H-bond acceptor | |

| Tetrahydrofuran (THF) | Moderate | Moderate polarity, ether oxygen is H-bond acceptor | |

| Ethyl Acetate | Moderate | Moderate polarity, ester carbonyls are H-bond acceptors | |

| Chlorinated | Dichloromethane (DCM) | High | Good balance of polarity for moderately polar compounds |

| Chloroform | High | Similar to DCM, can act as a weak H-bond donor | |

| Nonpolar | Toluene | Low | Mismatch in polarity, weak interactions |

| Hexane | Very Low | Significant mismatch in polarity, only van der Waals forces |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, developed decades ago, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility.[5] The following protocol provides a detailed, self-validating workflow for accurately measuring the solubility of this compound.

Rationale for Method Selection

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature, which is critical for process chemistry and formulation. This contrasts with kinetic solubility, which can often overestimate true solubility due to the formation of supersaturated solutions, particularly when using DMSO stock solutions for screening.[5][6] The shake-flask method ensures that equilibrium is reached, providing a definitive value.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath) set to 25°C

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be approximately 10-20 mg of solid per 1 mL of solvent.

-

Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration: